Urea borate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

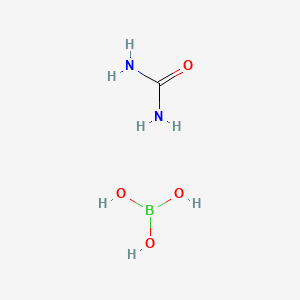

Urea borate is a useful research compound. Its molecular formula is CH7BN2O4 and its molecular weight is 121.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Catalytic Urea Oxidation

Nanoporous nickel catalysts paired with borate anions ([B(OH)4]⁻) enhance urea electro-oxidation (UOR) activity. Optimal performance occurs at 0.5 M KOH, 0.33 M urea, and 50 mM H3BO3, achieving:

| Parameter | With Borate | Without Borate |

|---|---|---|

| Double-layer capacitance | 4.2 mF/cm² | 1.8 mF/cm² |

| Ni redox site density | 3.1×10⁻⁷ mol/cm² | 1.2×10⁻⁷ mol/cm² |

| UOR current density | 48 mA/cm² | 12 mA/cm² |

Borate stabilizes the Ni³⁺ active phase and facilitates urea adsorption through hydrogen-bonding interactions .

Prebiotic Phosphorylation

Borate mediates regioselective ribose phosphorylation in urea-rich environments:

| Condition | Ribose Residual (mol%) | 5′-Phosphate Yield |

|---|---|---|

| With borate (pH 8) | 19% | 62% |

| Without borate | 3% | 11% |

Borate forms stable complexes with ribose’s 1′,2′-diol groups, stabilizing the furanose structure and directing phosphorylation at the 5′-OH. Urea reacts with the 1′-OH, enabling phosphate attack at the exposed 5′ position .

Urease Inhibition

Boric acid inhibits urease by binding Ni²⁺ centers in a trigonal planar geometry:

| Binding Site | Interaction | Effect on Catalysis |

|---|---|---|

| Ni(1) | Direct coordination | Blocks urea binding |

| Ni(2)-OH | Hydrogen bond to Ala167 | Disrupts proton transfer |

This inhibition shifts the reaction mechanism from carbamic acid pathway to stalled intermediates .

Polymerization in Starch Modification

Urea-borate systems induce crosslinking in starch adhesives:

| Sample | Viscosity (mPa·s) | Surface Tension (mN/m) |

|---|---|---|

| PS (pure) | 210 | 68.7 |

| SUB | 890 | 69.0 |

FTIR analysis reveals a secondary amide peak at 1555 cm⁻¹, confirming urea-starch polymerization via borate-mediated bridging .

Flame Retardancy

Urea-borate mixtures reduce cellulose combustibility:

| Additive (25% conc.) | Flame Propagation Rate (×10⁻² cm/s) |

|---|---|

| None | 1.95 |

| Urea | 0.13 |

| Borax | 0.24 |

| Urea + Borax | 0.09 |

Urea decomposes to NH₃ and CO₂ (non-flammable gases), while borate releases water of crystallization, diluting combustible volatiles .

属性

CAS 编号 |

68072-56-0 |

|---|---|

分子式 |

CH7BN2O4 |

分子量 |

121.89 g/mol |

IUPAC 名称 |

boric acid;urea |

InChI |

InChI=1S/CH4N2O.BH3O3/c2*2-1(3)4/h(H4,2,3,4);2-4H |

InChI 键 |

GURHHFWPTWRLOB-UHFFFAOYSA-N |

规范 SMILES |

B(O)(O)O.C(=O)(N)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。